molecular formula C13H12N2O B8562678 6-methoxy-9H-carbazol-3-amine

6-methoxy-9H-carbazol-3-amine

Cat. No. B8562678
M. Wt: 212.25 g/mol
InChI Key: HYMHLDYNCYFHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08932557B2

Procedure details

To 3-methoxy-6-nitro-9H-carbazole (100 mg, 0.41 mmol) in 40 mL MeOH was added Palladium on activated carbon (50 mg). The mixture was stirred at rt under H2 atmosphere for 5 h. Solid was filtered off and the filtrate was concentrated to afford 6-methoxy-9H-carbazol-3-amine as a brown solid (80 mg, 92%). This material was used directly for the next reaction without purification. MS (ESI) m/z 213 (M+H+).
Name
3-methoxy-6-nitro-9H-carbazole
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:7][C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][C:11]([N+:16]([O-])=O)=[CH:10][CH:9]=3>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:15]=[C:14]2[C:6](=[CH:5][CH:4]=1)[NH:7][C:8]1[CH:9]=[CH:10][C:11]([NH2:16])=[CH:12][C:13]2=1

Inputs

Step One
Name
3-methoxy-6-nitro-9H-carbazole
Quantity
100 mg
Type
reactant
Smiles
COC=1C=CC=2NC3=CC=C(C=C3C2C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt under H2 atmosphere for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C2C=3C=C(C=CC3NC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.